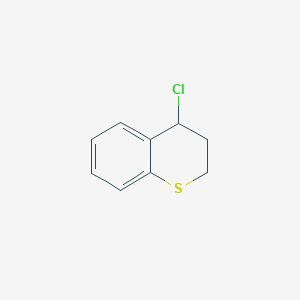

4-chloro-3,4-dihydro-2H-1-benzothiopyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-3,4-dihydro-2H-1-benzothiopyran is a heterocyclic compound that contains a benzene ring fused with a thiopyran ring.

Mechanism of Action

Target of Action

The primary target of the compound 4-chloro-3,4-dihydro-2H-1-benzothiopyran is the calcium channels in the heart and smooth muscle of the coronary and peripheral vasculature . These channels are specialized pathways that allow the entry of calcium into cells .

Mode of Action

This compound acts as a calcium channel blocker . It binds to L-type calcium channels, blocking the inward movement of calcium . This prevents the calcium ions needed for muscle contraction from entering the cells of smooth and cardiac muscle .

Biochemical Pathways

The action of this compound affects the calcium signaling pathway. By blocking the entry of calcium into cells, it disrupts the normal function of calcium in maintaining the tone of smooth muscle and in the contraction of the myocardium .

Result of Action

The result of this compound’s action is a decrease in intracellular calcium, leading to a reduction in muscle contraction .

Biochemical Analysis

Biochemical Properties

4-chloro-3,4-dihydro-2H-1-benzothiopyran plays a significant role in biochemical reactions, particularly as a calcium channel blocker. This compound interacts with L-type calcium channels, which are crucial for the regulation of calcium influx into cells. By binding to these channels, this compound inhibits the entry of calcium ions, thereby reducing intracellular calcium levels . This interaction is essential for its pharmacological effects, as it helps in modulating muscle contraction and cardiac function. Additionally, this compound may interact with other proteins and enzymes involved in calcium signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In smooth muscle cells, this compound reduces muscle contraction by lowering intracellular calcium levels. This effect is particularly beneficial in the context of cardiovascular diseases, where excessive muscle contraction can lead to hypertension. In cardiac cells, this compound decreases cardiac contractility, which can be useful in managing conditions such as angina and arrhythmias . Furthermore, this compound influences cell signaling pathways by modulating calcium-dependent enzymes and proteins, thereby affecting gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of L-type calcium channels. By binding to these channels, the compound prevents the influx of calcium ions into the cell, leading to a decrease in intracellular calcium concentration . This inhibition affects various calcium-dependent processes, including muscle contraction, enzyme activation, and gene expression. Additionally, this compound may interact with other biomolecules, such as calmodulin and protein kinases, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory effects on calcium channels . Prolonged exposure to this compound may lead to adaptive changes in cells, such as upregulation of calcium channels or alterations in calcium signaling pathways. These long-term effects are essential considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits calcium channels, leading to reduced muscle contraction and cardiac contractility . At higher doses, this compound may exhibit toxic effects, such as excessive inhibition of calcium channels, resulting in hypotension and bradycardia. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to calcium signaling. The compound interacts with enzymes and cofactors that regulate calcium homeostasis, such as calcium ATPases and calcium-binding proteins . By modulating these pathways, this compound influences metabolic flux and metabolite levels, contributing to its overall pharmacological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as calcium channels in muscle and cardiac cells . The distribution of this compound is crucial for its efficacy, as it ensures that the compound reaches its intended targets and exerts its pharmacological effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with calcium channels and other calcium-dependent proteins . This localization is essential for its activity, as it allows the compound to effectively inhibit calcium influx and modulate cellular functions. Additionally, post-translational modifications and targeting signals may influence the precise localization and activity of this compound within specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,4-dihydro-2H-1-benzothiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzaldehyde with thioglycolic acid in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,4-dihydro-2H-1-benzothiopyran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-chloro-3,4-dihydro-2H-1-benzothiopyran has several scientific research applications:

Medicinal Chemistry: This compound and its derivatives have been investigated for their potential as calcium channel blockers, which are used in the treatment of cardiovascular diseases.

Biological Studies: It has been studied for its biological activity, including antimicrobial and anti-inflammatory properties.

Industrial Applications: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

3,4-dihydro-2H-1-benzothiopyran: Lacks the chloro substituent, which may affect its chemical reactivity and biological activity.

4-chloro-2H-1-benzothiopyran: Similar structure but lacks the dihydro component, which can influence its stability and reactivity.

Uniqueness

4-chloro-3,4-dihydro-2H-1-benzothiopyran is unique due to the presence of both the chloro substituent and the dihydro component.

Biological Activity

4-Chloro-3,4-dihydro-2H-1-benzothiopyran is a compound belonging to the class of benzothiopyrans, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C9H8ClS

- Molecular Weight : 188.68 g/mol

- CAS Number : 119-84-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, antifungal, and anticancer agent.

Antimicrobial Activity

Research has shown that derivatives of benzothiopyran exhibit significant antimicrobial properties. For instance:

- Study Findings : In vitro tests demonstrated that certain benzothiopyran derivatives effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Chloro-3,4-dihydro-2H-benzothiopyran | S. aureus | 32 µg/mL |

| E. coli | 64 µg/mL |

Antifungal Activity

The compound has also been evaluated for its antifungal properties:

- Study Findings : It demonstrated effective inhibition against Candida albicans, with a MIC of 16 µg/mL .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Chloro-3,4-dihydro-2H-benzothiopyran | C. albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of p53 pathways and inhibition of cell proliferation .

- Study Findings : In cellular assays, the compound exhibited cytotoxicity against various cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values ranging from 5 to 20 µM .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 10 |

| MCF7 | 15 |

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Properties

IUPAC Name |

4-chloro-3,4-dihydro-2H-thiochromene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIFKIVRZQSVTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.